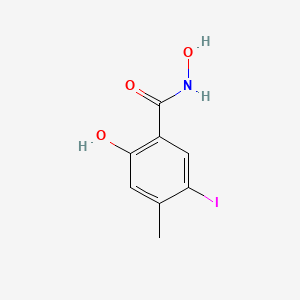

2,N-Dihydroxy-5-iodo-4-methyl-benzamide, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

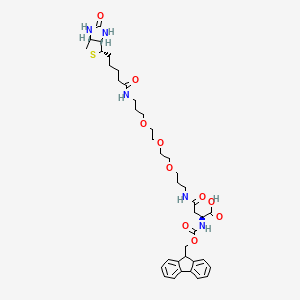

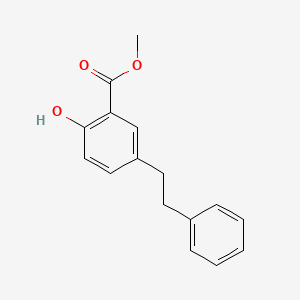

2,N-Dihydroxy-5-iodo-4-methyl-benzamide, 95% (2N-DIMB) is a chemical compound used in scientific research and laboratory experiments. It is a derivative of benzamide and is composed of two nitrogen atoms, two oxygen atoms, one iodine atom, and one methyl group. It is a white, crystalline solid with a melting point of approximately 125°C. 2N-DIMB is an important reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used in a wide range of biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibacterial Applications

N,2-dihydroxy-5-iodo-4-methylbenzamide has shown promise in antimicrobial and antibacterial research. Benzamides, in general, have been studied for their efficacy against a range of bacteria, including gram-positive and gram-negative strains . The iodine substitution on the benzamide ring can potentially enhance these properties, making it a candidate for developing new antibacterial agents.

Antioxidant Activity

The compound’s structure suggests potential antioxidant properties. Research on similar benzamide derivatives has indicated that they can exhibit significant free radical scavenging and metal chelating activities . These properties are crucial in the development of treatments for oxidative stress-related diseases.

Anti-inflammatory and Analgesic Effects

Benzamides have been reported to possess anti-inflammatory and analgesic activities . The dihydroxy substitution, in particular, may contribute to these effects by modulating inflammatory pathways. This makes N,2-dihydroxy-5-iodo-4-methylbenzamide a compound of interest for the development of new pain relief medications.

Anticancer Research

The structural features of N,2-dihydroxy-5-iodo-4-methylbenzamide, such as the presence of an iodine atom and dihydroxy groups, are often associated with anticancer activity. These compounds can act as intermediates in the synthesis of pharmacologically active molecules, including those with potential anticancer properties .

Synthesis of Heterocycles

N,2-dihydroxy-5-iodo-4-methylbenzamide can serve as a precursor in the synthesis of various heterocyclic compounds. These heterocycles are central to a wide range of pharmacological applications, including antitumor, antifilarial, and DNA topoisomerase II inhibitors .

Drug Development and Medicinal Chemistry

The compound’s ability to be modified and its biological activity make it a valuable scaffold in drug development. Its structure allows for the creation of derivatives with improved druglikeness and ADME-Tox properties, which are essential considerations in medicinal chemistry .

Eigenschaften

IUPAC Name |

N,2-dihydroxy-5-iodo-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-4-2-7(11)5(3-6(4)9)8(12)10-13/h2-3,11,13H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAHVFUWXFXOBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)NO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6288366.png)

![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)

![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)